molecular formula C10H7F4N3 B2446426 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1046046-44-9

4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2446426
CAS No.: 1046046-44-9
M. Wt: 245.181
InChI Key: TXXIFEKWBMRTQX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that features both fluorophenyl and trifluoromethyl groups attached to a pyrazole ring

Mechanism of Action

Target of Action

The primary target of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a crucial enzyme involved in cellular processes such as aging, inflammation, and energy metabolism. It plays a significant role in the negative regulation of the cell cycle .

Mode of Action

The compound interacts with its target, SIRT1, by inhibiting its activity . This inhibition leads to the overexpression of p53, a gene responsible for the negative regulation of the cell cycle . The overexpression of p53 can lead to cell cycle arrest, promoting apoptosis, or programmed cell death, in cancer cells .

Biochemical Pathways

The compound’s action primarily affects the p53 pathway . The overexpression of p53 due to SIRT1 inhibition can lead to the activation of several downstream targets involved in cell cycle arrest, DNA repair, and apoptosis . This can result in the suppression of tumor growth and proliferation .

Pharmacokinetics

It is known that changes in the compound’s structure can affect its physicochemical properties, which in turn can influence its absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for determining the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the overexpression of p53, leading to the suppression of tumor growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction outcomes of related compounds have been found to be restricted by the reaction environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce amine derivatives .

Scientific Research Applications

4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with unique properties

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole
  • 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-thiol

Uniqueness

4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which confer distinct physicochemical properties. These groups can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds .

Properties

IUPAC Name

4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-17-9(7)15/h1-4H,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXIFEKWBMRTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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